
(R)-2,2,2-Trifluoro-1-(3-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reduction of the corresponding ketone precursor. One common method is the enantioselective reduction of 3-chlorophenyl-2,2,2-trifluoroacetophenone using chiral catalysts or biocatalysts such as alcohol dehydrogenases . The reaction conditions often include mild temperatures and the presence of co-factors like NADH or NADPH for enzymatic reductions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale biocatalytic processes, leveraging the high stereoselectivity and efficiency of alcohol dehydrogenases. These processes are designed to be sustainable and scalable, ensuring the consistent production of enantiomerically pure (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Mécanisme D'action
The mechanism by which (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves its interaction with specific molecular targets, such as enzymes. For example, as a substrate for alcohol dehydrogenases, it undergoes enzymatic reduction or oxidation, leading to the formation of different products. The trifluoromethyl group and chlorophenyl group contribute to its unique reactivity and binding affinity to these enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-chlorophenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
(1R)-1-(3-fluorophenyl)-2,2,2-trifluoroethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness
The presence of both the trifluoromethyl group and the chlorophenyl group in (1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-ol imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it valuable for specific applications in pharmaceuticals and chemical synthesis .
Propriétés
Numéro CAS |
376347-10-3 |
|---|---|
Formule moléculaire |
C8H6ClF3O |
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
(1R)-1-(3-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 |
Clé InChI |
IFUMGCOCVZUIRR-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)[C@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


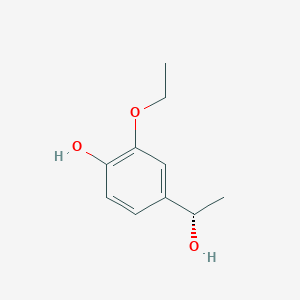
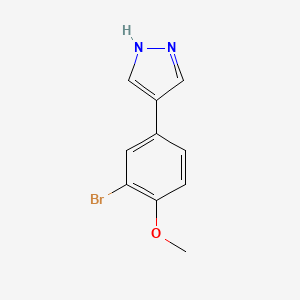
![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)
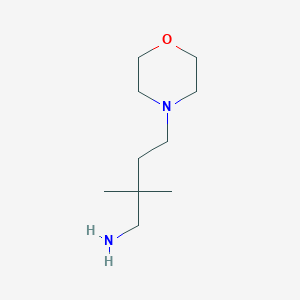
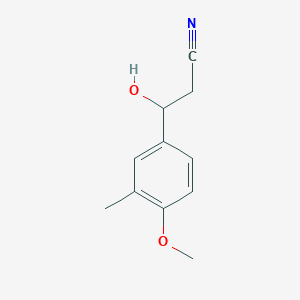
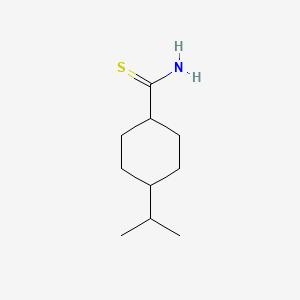

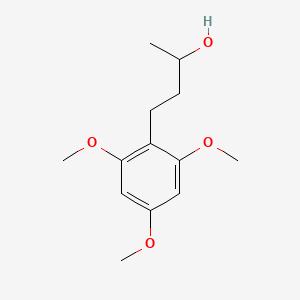
![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)
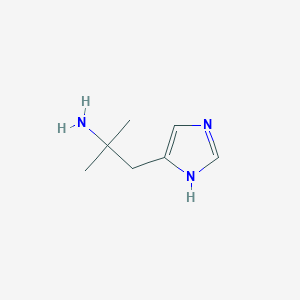
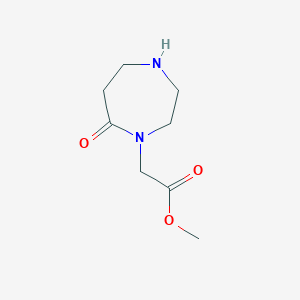
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)

